

Cloning and Expression of Recombinant Maltose Phosphorylase: Application Notes and Protocols

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Compound of Interest

Compound Name: Maltose phosphorylase

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This document provides detailed application notes and protocols for the cloning, expression, and purification of recombinant **maltose phosphorylase**. **Maltose phosphorylase** (MP) is an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose.[1][2] This enzyme has significant applications in clinical diagnostics, food analysis, and the enzymatic synthesis of oligosaccharides.[2] The following sections detail the methodologies for producing functional recombinant **maltose phosphorylase**, often utilizing a maltose-binding protein (MBP) fusion system for enhanced expression and simplified purification.[3][4]

Data Presentation

Table 1: Properties of Recombinant Maltose Phosphorylase

Property	Value	Source Organism	Reference
Molecular Mass (Subunit)	~75 kDa	Lactococcus lactis	[5]
Molecular Mass (Subunit)	~88 kDa	Lactobacillus brevis	[6]
Native Molecular Mass	~196 kDa (Dimer)	Lactobacillus brevis	[6]
Isoelectric Point (pI)	7.0	Lactococcus lactis	[5]
Isoelectric Point (pI)	4.2 and 4.6 (isoforms)	Lactobacillus brevis	[6]
Optimum pH	6.5	Lactobacillus brevis	[6]
Optimum pH	8.1	Bacillus sp. AHU2001	[7][8]
Optimum Temperature	36°C	Lactobacillus brevis	[6]
Optimum Temperature	45°C	Bacillus sp. AHU2001	[7][8]
Specific Activity	> 10 U/mg lyophilizate	Enterococcus sp. (in E. coli)	[1]

Unit Definition: One unit (U) is the amount of enzyme that produces 1 μ mol of D-glucose per minute at 30°C and pH 7.0.[1]

Table 2: Kinetic Parameters of Maltose Phosphorylases

Substrate	Km (mM)	Source Organism	Reference
Maltose	0.9	Lactobacillus brevis	[6]
Phosphate	1.8	Lactobacillus brevis	[6]

Experimental Protocols

Protocol 1: Cloning of Maltose Phosphorylase Gene into an Expression Vector

This protocol describes the general steps for cloning the **maltose phosphorylase** gene into a pMAL vector, which facilitates the expression of the target protein as a fusion with maltose-binding protein (MBP).^{[3][4][9]}

1. Primer Design and PCR Amplification:

- Design forward and reverse primers for the **maltose phosphorylase** gene from the desired source organism. The primers should include restriction sites compatible with the multiple cloning site of the pMAL vector.
- Perform PCR to amplify the **maltose phosphorylase** gene using genomic DNA from the source organism as a template.

2. Vector and Insert Preparation:

- Digest the pMAL vector and the purified PCR product with the selected restriction enzymes.
- Purify the digested vector and insert using a gel purification kit.

3. Ligation:

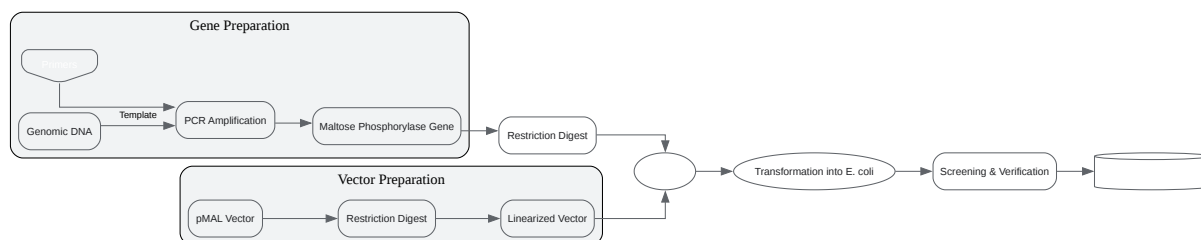
- Ligate the digested insert into the prepared pMAL vector using T4 DNA ligase.

4. Transformation:

- Transform the ligation mixture into competent *E. coli* cells (e.g., DH5α for plasmid propagation).
- Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and incubate overnight at 37°C.

5. Colony PCR and Sequence Verification:

- Screen colonies by colony PCR using the gene-specific primers to identify clones containing the insert.
- Isolate plasmid DNA from positive clones and verify the sequence of the insert by DNA sequencing.



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Caption: Workflow for cloning the **maltose phosphorylase** gene.

Protocol 2: Expression of Recombinant Maltose Phosphorylase

This protocol outlines the expression of the MBP-**maltose phosphorylase** fusion protein in *E. coli*.

1. Transformation into Expression Host:

- Transform the verified recombinant plasmid into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- Plate on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.

2. Starter Culture:

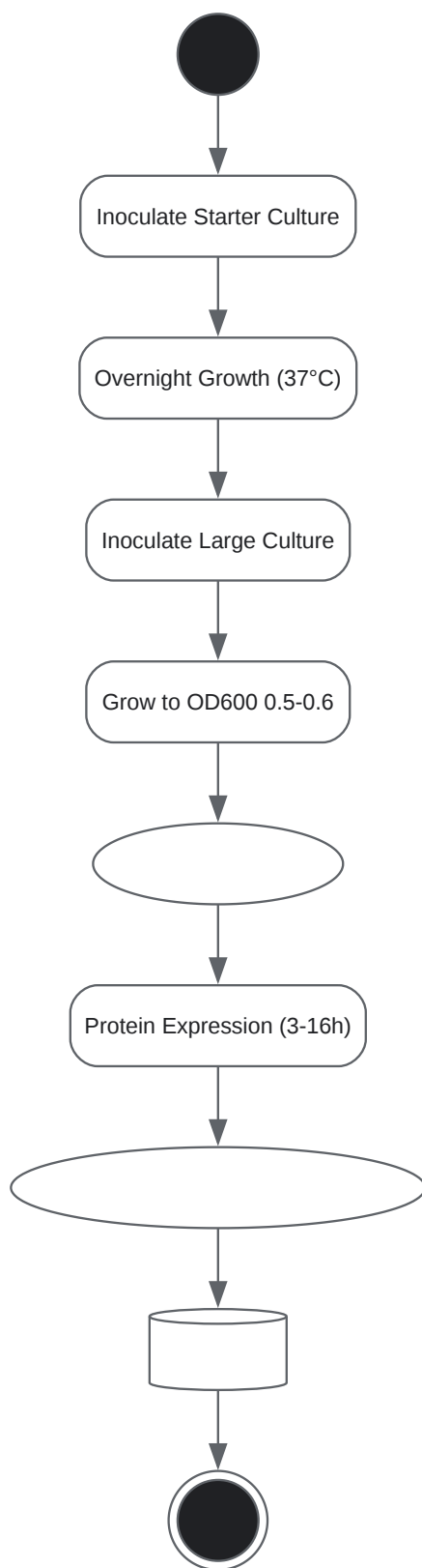
- Inoculate a single colony into 5-10 mL of LB medium containing ampicillin (100 µg/mL).
- Incubate overnight at 37°C with shaking.

3. Large-Scale Culture and Induction:

- Inoculate 1 L of LB medium (containing ampicillin) with the overnight starter culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
- Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[\[9\]](#)[\[10\]](#)
- Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) for improved protein folding.

4. Cell Harvesting:

- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[\[10\]](#)
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.



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Caption: Workflow for recombinant protein expression.

Protocol 3: Purification of MBP-Maltose Phosphorylase Fusion Protein

This protocol describes the purification of the MBP-tagged **maltose phosphorylase** using amylose affinity chromatography.[\[9\]](#)[\[11\]](#)

1. Cell Lysis:

- Resuspend the cell pellet in column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

2. Affinity Chromatography:

- Equilibrate an amylose resin column with column buffer.
- Load the clarified supernatant onto the column.
- Wash the column with several column volumes of column buffer to remove unbound proteins.
- Elute the MBP-fusion protein with column buffer containing 10 mM maltose.[\[9\]](#)

3. (Optional) Tag Cleavage and Further Purification:

- If required, cleave the MBP tag from the **maltose phosphorylase** using a site-specific protease (e.g., TEV protease, Factor Xa) according to the manufacturer's instructions.[\[9\]](#)
- Further purify the tag-free **maltose phosphorylase** using ion-exchange or size-exclusion chromatography to separate it from the MBP tag and the protease.

4. Protein Analysis:

- Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

- Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 4: Maltose Phosphorylase Activity Assay

This protocol is for determining the enzymatic activity of the purified **maltose phosphorylase**. The principle involves measuring the amount of glucose produced from the phosphorolysis of maltose.^{[7][12][13]}

1. Reagents:

- 50 mM HEPES-NaOH buffer, pH 7.0
- 0.2 M Maltose solution in HEPES buffer
- 0.2 M Phosphate solution (e.g., KH_2PO_4), pH 7.0 in HEPES buffer
- 5 N HCl (for stopping the reaction)
- Glucose assay kit (e.g., glucose oxidase-peroxidase based)

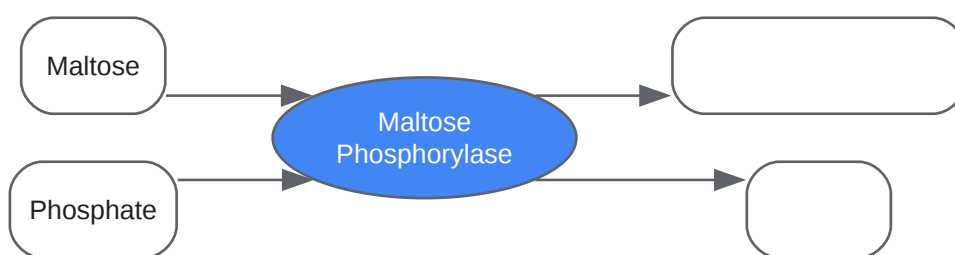
2. Assay Procedure:

- In a test tube, combine:
 - 0.2 mL HEPES-NaOH buffer
 - 0.1 mL Maltose solution
 - 0.1 mL Phosphate solution
- Equilibrate the mixture at 30°C for 5 minutes.
- Start the reaction by adding 0.1 mL of the enzyme solution (appropriately diluted in cold HEPES buffer).
- Incubate for exactly 10 minutes at 30°C.
- Stop the reaction by adding 0.1 mL of 5 N HCl.

- Prepare a blank by adding the buffer instead of the enzyme solution.
- Determine the amount of glucose produced using a glucose assay kit according to the manufacturer's protocol. The absorbance is typically read at 505 nm.[12]

3. Calculation of Activity:

- Calculate the enzyme activity based on the amount of glucose produced per unit time, using a standard curve for glucose.



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Caption: Reaction catalyzed by **Maltose Phosphorylase**.

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